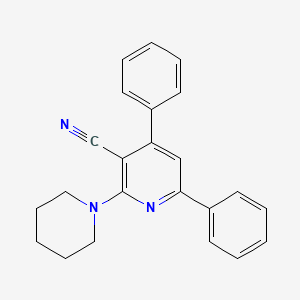

4,6-Diphenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

4,6-diphenyl-2-piperidin-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3/c24-17-21-20(18-10-4-1-5-11-18)16-22(19-12-6-2-7-13-19)25-23(21)26-14-8-3-9-15-26/h1-2,4-7,10-13,16H,3,8-9,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZKQZXXJRAAXKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385598 | |

| Record name | 4,6-diphenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61006-40-4 | |

| Record name | 4,6-diphenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diphenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,6-diphenylpyridine-3-carbonitrile with piperidine in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4,6-Diphenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

The compound has shown promising results in anticancer research. Pyridine derivatives, including 4,6-diphenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile, have been reported to exhibit cytotoxic effects against various human tumor cell lines. Studies indicate that modifications to the pyridine structure enhance biological activity. For instance, derivatives with specific aryl substitutions have demonstrated increased potency against cancer cells compared to their non-substituted counterparts .

Mechanism of Action

The mechanism underlying the anticancer properties of these compounds may involve the inhibition of critical cellular pathways associated with tumor growth and survival. The introduction of functional groups can alter the compound's interaction with target proteins or DNA, thereby enhancing its selectivity and efficacy against cancer cells .

Fluorescent Molecular Sensors

Monitoring Photopolymerization

Recent studies have explored the use of this compound derivatives as fluorescent molecular sensors for monitoring photopolymerization processes. These derivatives exhibit fluorescence characteristics that change during polymerization, allowing for real-time monitoring of the curing process through fluorescence intensity ratios .

Sensitivity and Performance

The sensitivity of these sensors is influenced by the nature of substituents on the pyridine ring. For example, certain derivatives have shown sensitivity levels twice that of traditional fluorescent probes like Coumarin 1. This enhanced sensitivity makes them suitable for applications in the development of advanced materials where precise control over polymerization is crucial .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is pivotal for optimizing the biological activity of pyridine derivatives. Research indicates that specific substitutions on the pyridine ring significantly influence their pharmacological properties:

| Substituent | Biological Activity |

|---|---|

| Aryl groups at positions 4 and 6 | Increased cytotoxicity against tumor cells |

| Electron-withdrawing groups | Enhanced interaction with target proteins |

| Alkoxy groups | Improved fluorescence properties |

This table summarizes how different substituents can modulate the activity and properties of this compound and its derivatives.

Mechanism of Action

The mechanism of action of 4,6-Diphenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The piperidine moiety can enhance binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridine-3-carbonitrile derivatives vary widely in substituent patterns, which profoundly influence their physicochemical and biological properties. Key structural analogues include:

Substituent Impact :

- Electron-donating groups (e.g., -SCH₃ in S4–S6 derivatives) enhance fluorescence intensity and extinction coefficients .

- Electron-withdrawing groups (e.g., -CN in S2–S3) induce red shifts in emission spectra but reduce fluorescence intensity .

- Piperidine/piperazine moieties (e.g., in the target compound and ’s derivative) improve solubility and binding affinity to biological targets .

Physicochemical Properties

Table 1: Spectroscopic and Thermal Data

Key Observations :

- The nitrile group’s IR stretching frequency (~2200–2220 cm⁻¹) is consistent across derivatives .

- Fluorescence properties are highly substituent-dependent, with electron-donating groups improving quantum yields .

Table 2: Bioactivity Comparison

Mechanistic Insights :

- Cytotoxicity in pyrano-pyridine derivatives correlates with chloro- and nitro-substituents, which enhance DNA intercalation .

- Piperidine-containing derivatives (e.g., the target compound) may exhibit improved pharmacokinetics due to increased lipophilicity and membrane permeability .

Biological Activity

4,6-Diphenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This compound's structure suggests a variety of mechanisms through which it may exert its effects, including interactions with key biological targets such as enzymes and receptors involved in cell proliferation and survival.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 357.44 g/mol. The compound features a piperidine ring attached to a pyridine core, which is substituted at the 4 and 6 positions by phenyl groups and at the 3 position by a carbonitrile group. This configuration is critical for its biological activity.

Research indicates that compounds similar to this compound can interact with various biological pathways:

- Antiproliferative Activity : Studies have shown that pyridine derivatives can inhibit the growth of cancer cells. For instance, modifications in the structure can lead to improved antiproliferative activity against human cancer cell lines such as HeLa and A549, with observed IC50 values indicating potent effects ( ).

- Enzyme Inhibition : The compound may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibiting DHFR can lead to reduced proliferation of cancer cells by limiting their ability to replicate DNA ( ).

- Neuropharmacological Effects : The piperidine moiety suggests potential interactions with neurotransmitter systems, particularly in the modulation of cholinergic pathways, which are relevant for conditions like Alzheimer's disease ( ).

Biological Activity Data

The following table summarizes relevant studies on the biological activity of similar compounds:

Case Studies

Several case studies have highlighted the biological effects of pyridine derivatives:

- Anticancer Studies : A study investigating the antiproliferative effects of various pyridine derivatives found that structural modifications significantly impacted their efficacy against cancer cell lines. The presence of hydroxyl or carbonitrile groups was associated with lower IC50 values, indicating enhanced activity ( ).

- Neuropharmacological Investigations : Research into piperidine derivatives has shown promise in treating neurodegenerative diseases through dual action on cholinesterase inhibition and amyloid beta aggregation prevention ( ).

Q & A

Basic: What are the recommended synthetic routes for 4,6-Diphenyl-2-(piperidin-1-yl)pyridine-3-carbonitrile?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. A common approach is to react pyridine precursors with piperidine derivatives under controlled conditions. For example, similar compounds are synthesized via coupling reactions using catalysts like Pd or Cu to introduce aryl groups, followed by cyanide group incorporation via nitrile transfer agents (e.g., trimethylsilyl cyanide). Temperature optimization (e.g., 60–80°C) and solvent selection (e.g., DMF or acetonitrile) are critical for yield improvement .

Basic: How can this compound be characterized using spectroscopic and crystallographic methods?

Key techniques include ¹H/¹³C NMR to confirm substituent positions, FT-IR for nitrile group identification (~2200 cm⁻¹), and mass spectrometry for molecular weight validation. For structural elucidation, single-crystal X-ray diffraction (as in ) resolves bond lengths and angles, while powder XRD assesses purity. High-resolution LC-MS is recommended for intermediate tracking .

Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?

Systematic comparison of analogs (e.g., piperidine/pyridine variants in ) using binding affinity assays (SPR, ITC) and functional cellular assays can clarify discrepancies. For example, conflicting IC₅₀ values may arise from off-target interactions; kinase profiling panels or CRISPR-based target validation can isolate specific mechanisms. Computational docking (e.g., AutoDock) may predict binding modes to reconcile differences .

Advanced: What strategies improve the binding affinity of this compound to biological targets?

Modify substituents on the pyridine and piperidine rings to enhance hydrophobic interactions or hydrogen bonding. For example:

- Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to the phenyl rings to improve π-π stacking.

- Replace piperidine with morpholine to alter hydrogen-bonding capacity.

Validate changes via structure-activity relationship (SAR) studies and molecular dynamics simulations to assess stability in binding pockets .

Advanced: What mechanistic insights exist for the reactivity of the nitrile group in this compound?

The nitrile group may undergo hydrolysis to carboxylic acids under basic conditions or participate in cycloaddition reactions. Kinetic studies using HPLC or in situ IR can monitor reaction pathways. Isotopic labeling (¹⁵N or ¹³C) of the nitrile can trace its fate in metabolic studies. Substituent effects (e.g., electron-donating groups on phenyl rings) may slow hydrolysis, enhancing stability .

Basic: What purification techniques are optimal for isolating this compound?

Use column chromatography (silica gel, hexane/EtOAc gradient) for crude mixtures. For crystalline forms, recrystallization from ethanol/water mixtures improves purity. High-purity batches (>98%) require preparative HPLC with C18 columns and acetonitrile/water mobile phases .

Advanced: How can computational modeling guide the optimization of this compound?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Molecular docking (e.g., Glide, GOLD) identifies binding poses with targets like kinases or GPCRs. Validate models using crystallographic data (e.g., PDB entries) and adjust force fields for piperidine ring flexibility .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Stability studies in buffers (pH 1–10) at 25–60°C reveal degradation pathways. For example, acidic conditions may protonate the piperidine nitrogen, accelerating hydrolysis. Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products. Lyophilization or formulation in PEG matrices can enhance shelf life .

Basic: What safety protocols are essential when handling this compound?

Follow OSHA guidelines for nitrile-containing compounds: use fume hoods, nitrile gloves, and eye protection. Monitor airborne exposure with GC-MS . In case of skin contact, wash with soap/water and consult safety data sheets (SDS) for antidotes .

Advanced: What challenges arise when scaling up synthesis, and how can they be mitigated?

Scale-up issues include exothermic reactions (e.g., nitrile formation) and byproduct accumulation. Use flow chemistry to control heat transfer and DoE (Design of Experiments) to optimize reagent stoichiometry. Implement PAT (Process Analytical Technology) tools like inline NMR for real-time monitoring. Purification challenges require switching from column chromatography to centrifugal partition chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.